2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with thiobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the thiobenzaldehyde moiety may participate in covalent bonding with active site residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile: Shares the fluorophenyl group but differs in the presence of a nitrile group.
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Contains a similar fluorophenyl group but is part of a pyridazinone structure.
Uniqueness
2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a fluorophenyl group and a thiobenzaldehyde moiety allows for diverse applications and interactions that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C16H13FOS |
---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13FOS/c17-15-8-4-3-7-14(15)16(18)10-9-12-5-1-2-6-13(12)11-19/h1-8,11H,9-10H2 |
InChI Key |
RLDOKCDYZWQCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC=C2F)C=S |
Origin of Product |
United States |
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